molecular formula C7H11O4P B12794117 4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid CAS No. 56918-22-0

4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid

Cat. No.: B12794117
CAS No.: 56918-22-0
M. Wt: 190.13 g/mol
InChI Key: XCKPBBDLKWCKOQ-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid is a heterocyclic compound containing a phosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phosphine oxide with an alkyne, followed by cyclization to form the phosphole ring. The reaction conditions often require the use of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphole oxides, while substitution reactions can produce a variety of functionalized phosphole derivatives .

Scientific Research Applications

4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphole ring can participate in various binding interactions, influencing the activity of these targets. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid is unique due to its phosphole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

56918-22-0

Molecular Formula

C7H11O4P

Molecular Weight

190.13 g/mol

IUPAC Name

4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid

InChI

InChI=1S/C7H11O4P/c1-11-5-3-4-12(2,10)6(5)7(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

XCKPBBDLKWCKOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(P(=O)(CC1)C)C(=O)O

Origin of Product

United States

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